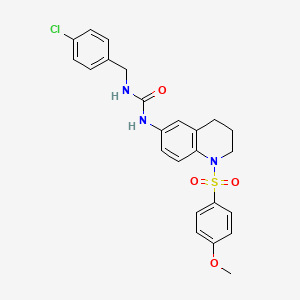
5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with the molecular formula C13H8Cl3NO3 and a molecular weight of 332.57 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (332.57) and molecular formula (C13H8Cl3NO3) . Unfortunately, other properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen
Reactivity and Coordination Polymers
Compounds similar to "5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid" have been studied for their reactivity and potential to form coordination polymers. For example, pyridine-2,4,6-tricarboxylic acid (ptcH(3)) reacts with Zn(II) salts to form various coordination polymers depending on the reaction conditions. These polymers exhibit structures such as zigzag coordination polymers and discrete carboxylate-bridged metallomacrocycles, highlighting the versatile coordination behavior of pyridine carboxylic acids with metal ions (Ghosh et al., 2004).
Catalytic Applications and Synthesis
The catalytic properties of pyridine carboxylic acids and their derivatives have been explored in various reactions. For instance, Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters has been studied, demonstrating the role of carboxylic acids as traceless activating groups in synthesizing substituted pyridines with high regioselectivity (Neely & Rovis, 2014). Similarly, the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate in biologically active compounds, showcases the synthetic utility of chlorinated carboxylic acids and their derivatives (Yuanbiao et al., 2016).
Photoluminescence and Material Science
Environmental Applications
The degradation of environmental pollutants is another area where related compounds have been applied. The electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous media by peroxi-coagulation highlights the potential for pyridine carboxylic acids and their derivatives in environmental remediation and the degradation of organic pollutants (Boye et al., 2003).
Eigenschaften
IUPAC Name |
5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO3/c14-9-2-1-3-10(15)8(9)6-17-5-7(13(19)20)4-11(16)12(17)18/h1-5H,6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEJZAMNHQPBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2895571.png)






![5-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2895584.png)
![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)


